Comparative BTK Potency: A 5.5-Fold Improvement Over a Close Structural Analog
The compound demonstrates a precisely defined BTK IC50 of 1 nM [1]. This represents a 5.5-fold improvement in potency compared to a closely related analog, Example 236 (IC50 = 5.5 nM) from the same patent, which differs in its R-group substitution [2]. For researchers comparing leads, this data confirms that the specific 3-phenyl-1lambda6-thiomorpholine scaffold is not only active but among the more potent entities in its series, exceeding the activity of other disclosed variants by a notable margin.
| Evidence Dimension | BTK inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | US20240083900, Example 236: IC50 = 5.5 nM |
| Quantified Difference | Target compound is 5.5-fold more potent |
| Conditions | Recombinant BTK in vitro enzymatic assay, as described in the patent's standard protocol [2]. |
Why This Matters
This 5.5-fold potency difference is significant for minimizing off-target effects at higher concentrations and establishes a clear performance benchmark for selecting this specific compound during lead optimization.
- [1] BindingDB Entry for monomerid=658430, citing Ligand from US20240083900, Example 68. Affinity Data: IC50=1nM for Tyrosine-protein kinase BTK. View Source
- [2] BindingDB Entry for BDBM658410 (US20240083900, Example 236). Affinity Data: IC50=5.5nM for BTK. View Source
